

In-Depth Technical Guide to 1,2-Ethanediol, Dipropionate

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Compound of Interest

Compound Name: 1,2-Ethanediol, dipropionate

Cat. No.: B086415

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanediol, dipropionate, also commonly known as ethylene glycol dipropionate, is a diester with the chemical formula $C_8H_{14}O_4$. Its CAS number is 123-80-8. This document provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis methodologies, and potential applications, with a focus on its relevance to the scientific and drug development communities.

Commercial Availability

1,2-Ethanediol, dipropionate is commercially available from various chemical suppliers. It is typically sold for research and development purposes and in bulk quantities for industrial applications.

Table 1: Commercial Suppliers of **1,2-Ethanediol, Dipropionate**

Supplier	Purity/Grades Offered	Common Applications Listed
Benchchem	Research Grade	Research use only

Physicochemical Properties

A summary of the key physicochemical properties of **1,2-Ethanediol, dipropanoate** is presented below. This data is essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Properties of **1,2-Ethanediol, Dipropanoate**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₄	PubChem
Molecular Weight	174.19 g/mol	PubChem
CAS Number	123-80-8	PubChem
Appearance	Colorless liquid	Guidechem
Odor	Sweet	Guidechem
Boiling Point	197.3 °C	Wikipedia
Melting Point	-12.9 °C	Wikipedia
Density	1.1132 g/cm ³	Wikipedia
Solubility	Slightly soluble in water	PubChem
InChI Key	UMNVUZRZKPVECS- UHFFFAOYSA-N	PubChem

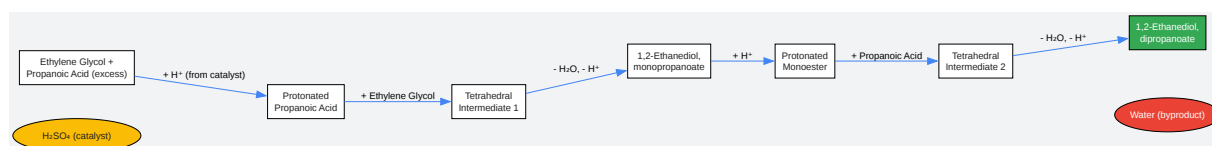
Synthesis Methodologies and Experimental Protocols

The synthesis of **1,2-Ethanediol, dipropanoate** can be achieved through several methods. The most common routes are direct esterification (Fischer-Speier), transesterification, and enzymatic synthesis.

Fischer-Speier Esterification

This classic method involves the reaction of ethylene glycol with an excess of propanoic acid in the presence of an acid catalyst.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylene glycol (1.0 equivalent) and propanoic acid (2.2 equivalents).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture while stirring.
- **Reflux:** Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **1,2-Ethanediol, dipropanoate**.



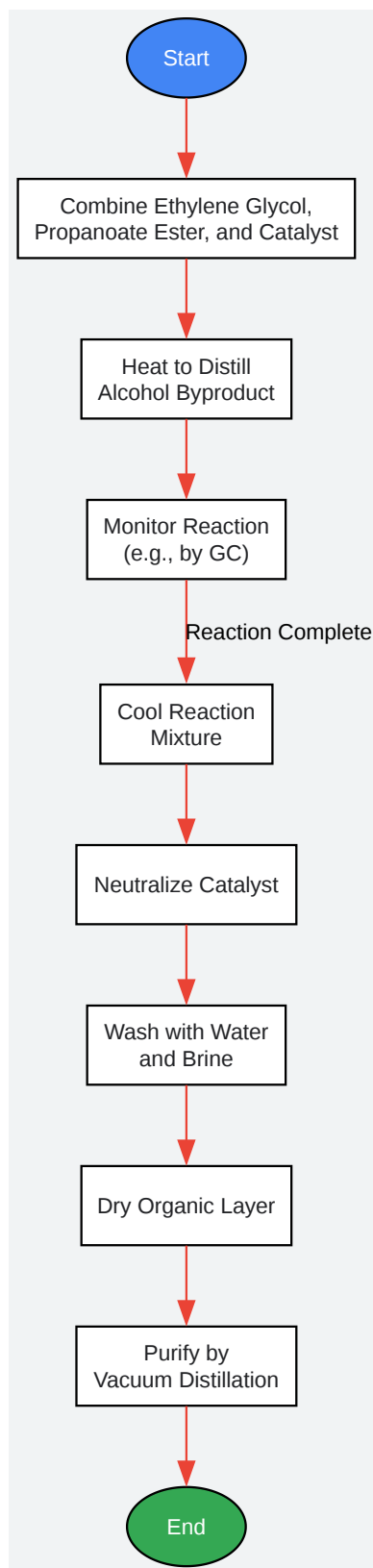
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Caption: Fischer-Speier esterification of ethylene glycol.

Transesterification

Transesterification involves the reaction of ethylene glycol with a propanoate ester, such as methyl propanoate or ethyl propanoate, in the presence of a catalyst.

- **Reaction Setup:** In a flask equipped with a distillation head, add ethylene glycol (1.0 equivalent) and a propanoate ester (e.g., ethyl propanoate, 2.5 equivalents).
- **Catalyst Addition:** Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).
- **Reaction:** Heat the mixture to a temperature that allows for the distillation of the alcohol byproduct (e.g., ethanol), driving the equilibrium towards the product.
- **Work-up:** After the reaction is complete, cool the mixture and neutralize the catalyst. If an acid catalyst was used, wash with a mild base. If a base catalyst was used, wash with a mild acid.
- **Purification:** The product is then washed with water and brine, dried over a drying agent, and purified by vacuum distillation.



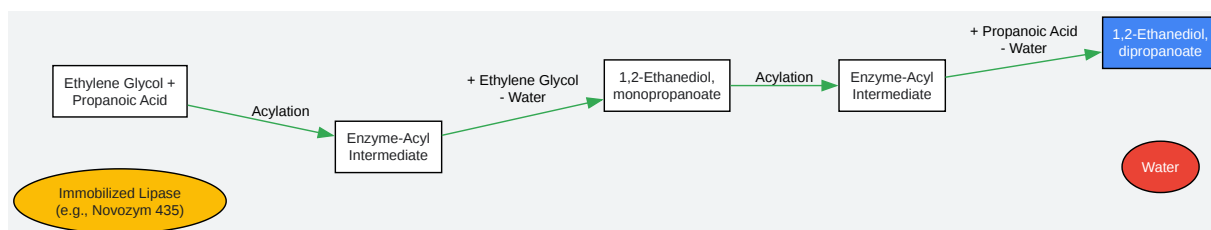
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Caption: Transesterification experimental workflow.

Enzymatic Synthesis

The use of lipases as biocatalysts offers a milder and more selective route to **1,2-Ethanediol, dipropanoate**.

- **Reaction Setup:** In a temperature-controlled shaker, combine ethylene glycol (1.0 equivalent), propanoic acid (2.0 equivalents), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., hexane).
- **Reaction:** Incubate the mixture at a specific temperature (e.g., 40-60 °C) with continuous shaking for 24-72 hours.
- **Enzyme Removal:** After the reaction, the immobilized enzyme can be removed by simple filtration and can often be reused.
- **Purification:** The solvent is removed under reduced pressure, and the resulting product can be purified by column chromatography or vacuum distillation.



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Caption: Lipase-catalyzed synthesis of **1,2-Ethanediol, dipropanoate**.

Applications in Research and Drug Development

Currently, there is limited publicly available information specifically detailing the use of **1,2-Ethanediol, dipropanoate** in drug development or its interaction with specific signaling pathways. Its primary documented applications are as a plasticizer and a solvent in various industrial processes.^[1]

However, based on its chemical structure, some hypothetical applications in the pharmaceutical sciences can be postulated:

- **Prodrug Linker:** The diester linkage could potentially be used to create prodrugs. The ester bonds could be designed to be cleaved by esterases in the body, releasing the active drug molecule.
- **Excipient in Formulations:** Its properties as a solvent might make it suitable as an excipient in topical or oral drug formulations to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
- **Component of Drug Delivery Systems:** It could potentially be explored as a component in the formulation of nanoparticles or microemulsions for drug delivery.

It is important to emphasize that these are potential areas of research, and further studies are required to validate these applications.

Signaling Pathways and Biological Activity

As of the current literature review, no specific signaling pathways have been identified to be directly modulated by **1,2-Ethanediol, dipropanoate**. Toxicological studies on related glycol ethers have shown various effects, but this data is not directly transferable to the dipropanoate ester.^{[2][3][4][5]} The biological activity and toxicological profile of **1,2-Ethanediol, dipropanoate** would need to be established through dedicated in vitro and in vivo studies.

Due to the lack of specific information on its interaction with biological systems, a diagram of a relevant signaling pathway cannot be provided at this time.

Conclusion

1,2-Ethanediol, dipropanoate is a commercially available diester with well-defined physicochemical properties. Its synthesis can be achieved through established chemical and enzymatic methods. While its current applications are primarily in the industrial sector, its chemical structure suggests potential for exploration in pharmaceutical applications, such as in prodrug design and as a formulation excipient. Further research is needed to elucidate its biological activity, toxicological profile, and potential roles in drug development.

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